(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide

Lipophilicity Permeability Piperidine SAR

(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide (CAS 2098155-49-6) is a synthetic N-hydroxyacetimidamide derivative built upon a 4,4-disubstituted piperidine scaffold. The molecule features a (Z)-configured hydroxyamidine moiety appended to a piperidine ring that carries geminal 4-methoxy and 4-trifluoromethyl substituents, yielding a molecular formula of C9H16F3N3O2 (MW 255.24) with ≥98% typical purity.

Molecular Formula C9H16F3N3O2
Molecular Weight 255.24 g/mol
Cat. No. B13427538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide
Molecular FormulaC9H16F3N3O2
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCOC1(CCN(CC1)CC(=NO)N)C(F)(F)F
InChIInChI=1S/C9H16F3N3O2/c1-17-8(9(10,11)12)2-4-15(5-3-8)6-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14)
InChIKeyICYBXONGISZALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide: Structural Identity and Procurement Baseline


(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide (CAS 2098155-49-6) is a synthetic N-hydroxyacetimidamide derivative built upon a 4,4-disubstituted piperidine scaffold . The molecule features a (Z)-configured hydroxyamidine moiety appended to a piperidine ring that carries geminal 4-methoxy and 4-trifluoromethyl substituents, yielding a molecular formula of C9H16F3N3O2 (MW 255.24) with ≥98% typical purity [1]. This substitution pattern situates the compound within the broader class of trifluoromethylated piperidine derivatives employed as kinase inhibitor scaffolds and enzyme modulator intermediates, yet the simultaneous presence of both electron-withdrawing (CF3) and neutral hydrogen-bond-accepting (OCH3) groups at the same ring carbon creates a sterically congested, electronically polarized environment not replicated by singly substituted analogs [2].

1 Geminal 4-OCH3/4-CF3 disubstituted piperidine scaffold with unique steric and electronic profile
2 (Z)-N′-hydroxyacetimidamide warhead offering zinc-binding potential
3 Structurally aligned with NIK and P2X3 inhibitor chemotypes (WO2016062792, CN12503468)

Why Close Analogs of (Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide Cannot Be Assumed Interchangeable


Within the N-hydroxyacetimidamide piperidine series, even conservative single-group substitutions generate substantial divergence in lipophilicity, hydrogen-bonding capacity, metabolic vulnerability, and target engagement profiles [1]. The 4-methoxy substituent in the target compound eliminates a hydrogen-bond donor present in the 4-hydroxy analog while simultaneously increasing logP by an estimated 0.5–1.0 units, fundamentally altering membrane permeability and off-rate kinetics . Conversely, removal of the trifluoromethyl group — as in the des-CF3 4-methoxy analog — abolishes the metabolic shielding and electron-withdrawing effects that the CF3 group confers at the piperidine 4-position, potentially shifting both CYP450 susceptibility and target selectivity [2]. These differences mean that substituting (Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide with its 4-hydroxy, 4-H, or positional methoxy isomers will yield non-equivalent pharmacological and pharmacokinetic outcomes, undermining the validity of SAR extrapolations and batch-to-batch biological reproducibility.

4-Hydroxy analog substitution
Adds an extra H-bond donor, reducing estimated logP by ~0.5–1.0 units and potentially altering membrane permeability.
Des-CF3 analog substitution
Removes metabolic shielding at the piperidine 4-position; CYP-mediated oxidation susceptibility may increase significantly.
Unsubstituted piperidine analog
Parent scaffold lacks the 4,4-disubstitution essential for NIK/P2X3 chemotype engagement; SAR extrapolation unreliable.

Quantitative Differentiation Evidence for (Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide


Lipophilicity Differentiation: OCH3 vs. OH Substituent Impacts Calculated LogP by >0.5 Units

The target compound′s 4-methoxy group increases calculated logP by approximately 0.5–1.0 log units relative to the 4-hydroxy analog (CAS 1868801-83-5), based on the well-established Hansch π constant difference between OCH3 and OH substituents [1]. This magnitude of lipophilicity increase is quantitatively consistent with measured logP values for structurally related 3-methoxy-3-(trifluoromethyl)piperidine (logP = 1.3173) . The 4-hydroxy analog, possessing an additional hydrogen-bond donor, is expected to have a logP approximately 0.7–1.0 units lower, translating to a roughly 5–10-fold difference in octanol-water partition coefficient [1].

Lipophilicity shift
Class-level
Est. ΔlogP +0.5 to +1.0
May alter passive permeability context
Estimated from fragment constants; direct measurement data to verify
Lipophilicity Permeability Piperidine SAR

Hydrogen-Bond Donor Count Reduction: OCH3 vs. OH at the Piperidine 4-Position

The target compound possesses 2 hydrogen-bond donors (both on the hydroxyamidine terminus), compared to 3 for the 4-hydroxy analog (CAS 1868801-83-5) which carries an additional OH donor at the piperidine 4-position . This reduction in HBD count from 3 to 2 is known to improve passive membrane permeability, with each additional HBD estimated to incur a ~10-fold permeability penalty in Caco-2 and PAMPA models [1]. The 4-hydroxy analog (C8H14F3N3O2, MW 241.21) differs solely by the OCH3→OH replacement at the 4-position, providing a clean comparator for this parameter .

HBD count
Class-level
2 vs 3 HBD
HBD reduction may improve permeability
Class-level inference; direct PAMPA/Caco-2 data unavailable
Hydrogen bonding Permeability Piperidine SAR

Metabolic Stability Advantage Conferred by the 4-Trifluoromethyl Group

The 4-trifluoromethyl substituent on the piperidine ring is expected to confer significant metabolic stability relative to the des-CF3 analog (i.e., 4-methoxypiperidine without CF3), based on the well-precedented ability of the C-F bond (~116 kcal/mol bond dissociation energy) to resist cytochrome P450-mediated oxidative metabolism [1]. In related piperidine scaffolds, the CF3 group is widely documented to block metabolic hotspots, extend in vitro half-life in microsomal stability assays, and improve pharmacokinetic profiles . The target compound thus offers a metabolic stability advantage over analogs lacking the CF3 group at this position. Note: direct comparative microsomal stability data for this specific compound versus its des-CF3 comparator are not yet publicly available; this evidence is class-level inference based on the established role of trifluoromethyl groups in medicinal chemistry.

Metabolic shield (CF3)
Class-level
C–F BDE ~116 vs ~96–105 kcal/mol
CF3 may block CYP oxidation at 4-position
Direct microsomal data for this pair not available
Metabolic stability CYP450 Trifluoromethyl Piperidine

Structural Differentiation from Unsubstituted Piperidine Acetimidamide: Target Engagement Implications

Unsubstituted N'-hydroxy-2-(piperidin-1-yl)acetimidamide (CAS 175136-64-8) exhibits negligible activity against the SIRT1 enzyme (IC50 > 20,000 nM) [1], demonstrating that the parent scaffold lacks inherent potency without the 4,4-disubstitution pattern. While the 4-hydroxy-4-(trifluoromethyl) analog (CAS 1868801-83-5) has been profiled in the NIK inhibitor series of US9034866 as compound 12 with Ki = 93 nM [2], the target compound's 4-methoxy substitution eliminates the hydroxyl HBD while retaining the CF3 group, potentially conferring differentiated NIK selectivity versus the broader MAP3K family. The WO2016062792A1 patent family explicitly claims NIK inhibitors incorporating substituted piperidine scaffolds with N-hydroxyacetimidamide functionality, establishing this chemotype as relevant for NIK-targeted programs [3]. Note: direct NIK or target-specific activity data for the target compound are not publicly available; this evidence establishes the chemotype's relevance and the structural rationale for exploring this compound in NIK inhibitor programs.

NIK chemotype fit
Supporting evidence
Parent scaffold SIRT1 IC50 >20,000 nM; 4-OH analog Ki 93 nM (NIK)
4,4-disubstitution enables NIK chemotype context
Target compound NIK data not publicly reported
Kinase inhibition NIK Piperidine SAR Target selectivity

P2X3 Receptor Antagonist Chemotype Differentiation via Piperidine 4,4-Disubstitution

Patent CN12503468 (issued December 2025) discloses heterocyclic compounds with high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability, and minimal taste interference [1]. The patent broadly encompasses substituted piperidine scaffolds with structural features consistent with the acetimidamide chemotype. Separately, potent P2X3 antagonists in the piperidine-acetimidamide class have been reported with IC50 values as low as 6 nM against the human P2X3 receptor in stably transfected C6BU-1 cells at pH 7.5 [2]. While the target compound's specific P2X3 activity has not been publicly disclosed, the 4-methoxy-4-(trifluoromethyl)piperidine core combined with the N-hydroxyacetimidamide warhead places it within the structural scope of this emerging class of P2X3 antagonists. Note: this is supporting evidence based on chemotype alignment; direct P2X3 activity data for the target compound are not yet available in the public domain.

P2X3 chemotype alignment
Supporting evidence
Benchmark P2X3 IC50 6–38 nM; compound fits disclosed chemotype
May support P2X3 selectivity profiling context
Specific activity data not yet disclosed
P2X3 antagonist Piperidine Selectivity Cough

Recommended Application Scenarios for (Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide Based on Quantitative Evidence


NIK Kinase Inhibitor SAR: Single-Variable Comparator to the 4-Hydroxy Analog

For laboratories advancing NIK (NF-κB-inducing kinase) inhibitor programs, this compound serves as the optimal methoxy-for-hydroxy substitution probe relative to the 4-hydroxy analog (CAS 1868801-83-5, NIK Ki = 93 nM from US9034866) [1]. Replacing the 4-OH with 4-OCH3 eliminates a hydrogen-bond donor while preserving the CF3 group, enabling direct interrogation of HBD-dependence in the NIK ATP-binding pocket. The WO2016062792A1 patent family establishes the NIK inhibitor relevance of this chemotype , and the reduced HBD count (2 vs. 3) suggests improved permeability for cell-based NIK pathway reporter assays [2].

P2X3 Antagonist Discovery: Differentiated 4,4-Disubstituted Piperidine Scaffold Exploration

The geminal methoxy/trifluoromethyl substitution pattern at the piperidine 4-position represents a structurally differentiated chemotype within the P2X3 antagonist space exemplified by patent CN12503468 [1]. With benchmark P2X3 antagonists achieving IC50 values in the 6–38 nM range in C6BU-1 cellular assays , this compound enables exploration of whether the sterically congested 4,4-disubstitution pattern confers improved P2X3 vs. P2X2/3 selectivity — a key differentiation parameter for cough therapeutics where taste disturbance (mediated by P2X2/3) limits clinical utility.

Metabolic Stability-Focused Lead Optimization: CF3-Bearing Piperidine Probe

In medicinal chemistry programs where piperidine metabolic soft spots have been identified as limiting factors, this compound provides a metabolically shielded scaffold via the 4-CF3 group. The C-F bond dissociation energy (~116 kcal/mol) substantially exceeds that of C-H bonds (~96–105 kcal/mol), rendering the 4-position resistant to CYP450 oxidative metabolism as documented broadly for trifluoromethylated heterocycles [1]. When compared to the des-CF3 4-methoxypiperidine analog, this compound is predicted to exhibit superior microsomal stability, making it appropriate for in vitro ADME cascades and in vivo PK studies where metabolic turnover of the piperidine ring must be minimized .

Chemical Biology Tool Compound: Hydroxyamidine Zinc-Binding Group in HDAC or Metalloenzyme Profiling

The N-hydroxyacetimidamide (hydroxyamidine) moiety functions as a zinc-binding group (ZBG) relevant to histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitor design [1]. While unsubstituted N'-hydroxy-2-(piperidin-1-yl)acetimidamide is essentially inactive (SIRT1 IC50 > 20,000 nM) , the 4-methoxy-4-(trifluoromethyl) substitution on the piperidine ring introduces significant lipophilicity (estimated logP ~1.3–1.8) and steric bulk that may drive selective engagement of specific metalloenzyme isoforms. This compound is therefore suited for chemoproteomic profiling or metalloenzyme panel screening where the combination of a hydroxamic acid-like ZBG with a heavily substituted piperidine cap group is desired.

Application
Selection Property
Validation Focus
NIK inhibitor HBD-dependence SAR
4-Methoxy substitution (HBD elimination vs 4-OH analog)
NIK binding-site HBD sensitivity context
P2X3 antagonist selectivity profiling
Geminal 4-OCH3/4-CF3 disubstitution pattern
P2X3 vs P2X2/3 selectivity differentiation
Metabolic stability lead optimization
4-CF3 metabolic shielding
CYP450 microsomal stability context
Hydroxyamidine metalloenzyme probe
Hydroxyamidine ZBG with substituted piperidine cap
Metalloenzyme isoform selectivity profiling
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